Quercetin 7-(rhamnosylglucoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 7-(rhamnosylglucoside) is a flavonoid glycoside derived from quercetin, a naturally occurring polyphenolic compound found in various fruits, vegetables, and plants. This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties. Quercetin 7-(rhamnosylglucoside) is commonly found in plants such as tea, spinach, and chokeberries, where it contributes to the plant’s defense mechanisms against environmental stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 7-(rhamnosylglucoside) typically involves the glycosylation of quercetin with rhamnose and glucose. One method involves the extraction of quercetin from plant sources, followed by enzymatic or chemical glycosylation. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of quercetin 7-(rhamnosylglucoside) involves the extraction of quercetin from plant materials, followed by purification and glycosylation. Techniques such as high-performance liquid chromatography (HPLC) and reversed-phase chromatography are employed to isolate and purify the compound. The use of bioreactors and enzymatic processes can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions: Quercetin 7-(rhamnosylglucoside) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by factors such as pH, temperature, and the presence of metal ions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions to reduce quercetin derivatives.
Substitution: Substitution reactions often involve nucleophiles such as hydroxyl or amino groups, facilitated by catalysts like acids or bases.
Major Products: The major products formed from these reactions include various quercetin derivatives, such as quercetin glucuronides and quercetin sulfates, which exhibit different biological activities and solubility profiles .
Scientific Research Applications
Quercetin 7-(rhamnosylglucoside) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the glycosylation of flavonoids and their chemical stability under different conditions.
Biology: The compound is investigated for its role in plant defense mechanisms and its impact on cellular processes such as apoptosis and autophagy.
Medicine: Quercetin 7-(rhamnosylglucoside) is studied for its potential therapeutic effects, including its antioxidant, anti-inflammatory, and anticancer properties. .
Mechanism of Action
Quercetin 7-(rhamnosylglucoside) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound inhibits the production of inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Anticancer Activity: Quercetin 7-(rhamnosylglucoside) induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt/mTOR pathway
Comparison with Similar Compounds
Quercetin 7-(rhamnosylglucoside) is compared with other similar compounds, such as:
Quercetin 3-(rhamnosylglucoside) (Rutin): Both compounds are glycosylated forms of quercetin, but they differ in the position of the glycosylation. Rutin is glycosylated at the 3-position, while quercetin 7-(rhamnosylglucoside) is glycosylated at the 7-position.
Quercetin 3-glucoside: This compound is glycosylated with a single glucose molecule at the 3-position.
Quercetin 7-glucoside: Similar to quercetin 7-(rhamnosylglucoside), this compound is glycosylated at the 7-position but with a single glucose molecule.
Quercetin 7-(rhamnosylglucoside) stands out due to its unique glycosylation pattern, which influences its solubility, stability, and bioavailability, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
79080-63-0 |
---|---|
Molecular Formula |
C27H30O16 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)23(38)26(39-8)43-25-21(36)18(33)15(7-28)42-27(25)40-10-5-13(31)16-14(6-10)41-24(22(37)19(16)34)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-21,23,25-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1 |
InChI Key |
HIEKMCGJSNLAGG-MTKPOXERSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.